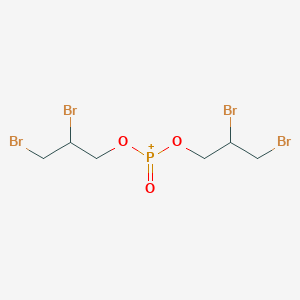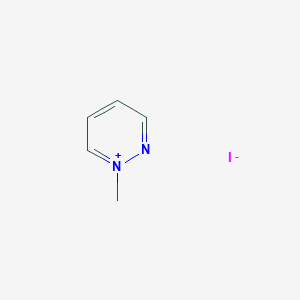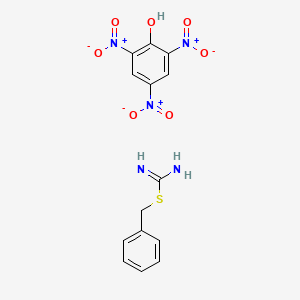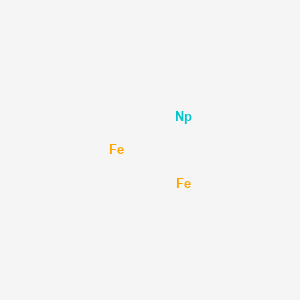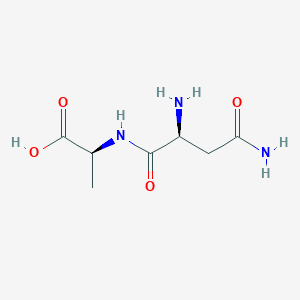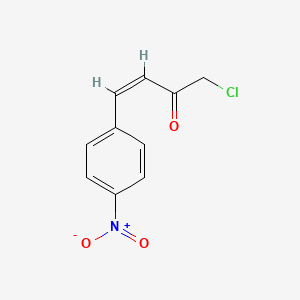
Morpholine stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine stearate is a chemical compound formed by the reaction of morpholine and stearic acid. Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, while stearic acid is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. The resulting compound, this compound, is often used as a surfactant and emulsifying agent in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholine stearate can be synthesized through a straightforward reaction between morpholine and stearic acid. The reaction typically involves heating the two reactants together, allowing them to form the desired product. The reaction can be represented as follows:
C4H9NO+C18H36O2→C4H9NO⋅C18H36O2
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and stearic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which can be used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine stearate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction could produce morpholine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Morpholine stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other industrial products due to its emulsifying properties
Wirkmechanismus
The mechanism of action of morpholine stearate primarily involves its ability to act as a surfactant. By reducing the surface tension between different phases, it helps in the formation of stable emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable mixtures are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine oleate: Another morpholine derivative formed with oleic acid, used as a surfactant.
Morpholine palmitate: Formed with palmitic acid, also used in similar applications.
Morpholine laurate: Formed with lauric acid, used as an emulsifying agent.
Uniqueness
Morpholine stearate is unique due to its specific combination of morpholine and stearic acid, which imparts distinct emulsifying and surfactant properties. Its long carbon chain from stearic acid provides enhanced stability and effectiveness in forming emulsions compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
22707-25-1 |
|---|---|
Molekularformel |
C18H36O2.C4H9NO C22H45NO3 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
morpholine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);5H,1-4H2 |
InChI-Schlüssel |
UKVYVYQRDUUCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
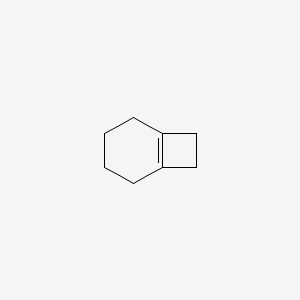
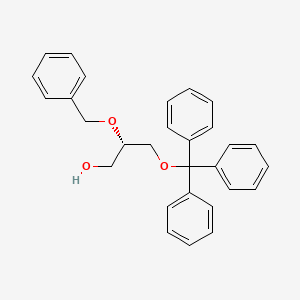
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

